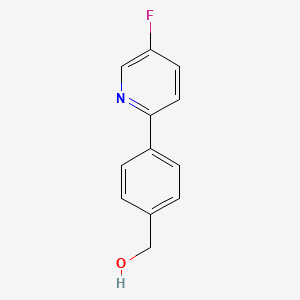
(4-(5-Fluoropyridin-2-yl)phenyl)methanol
Cat. No. B568783
Key on ui cas rn:
1257426-54-2
M. Wt: 203.216
InChI Key: HOGKDWMOCMEZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09198913B2
Procedure details


A stirred mixture of 4-(hydroxymethyl)phenylboronic acid (34) (501 mg, 3.30 mmol) and Pd(dppf)Cl2 (338 mg, 0.462 mmol) in toluene (36 mL) and EtOH (18 mL) was degassed for 15 min (vacuum pump) and then N2 was added. An aqueous solution of 2M Na2CO3 (9 mL, 18 mmol) was added by syringe and the stirred mixture was again degassed for 15 min, and then N2 was added. 2-Bromo-5-fluoropyridine (110) (1.44 g, 8.18 mmol) was added by syringe and the resulting mixture was stirred at 89° C. for 200 min. The cooled mixture was then diluted with aqueous NaHCO3 (100 mL) and extracted with CH2Cl2 (5×100 mL). The extracts were evaporated to dryness and the residue was chromatographed on silica gel. Elution with CH2Cl2 and 0-25% Et2O/petroleum ether firstly gave foreruns, and then further elution with 33-50% Et2O/petroleum ether gave [4-(5-fluoro-2-pyridinyl)phenyl]methanol (111) (307 mg, 46%) as a cream solid (following pentane trituration): mp 100-101° C.; 1H NMR (CDCl3) δ 8.54 (d, J=2.9 Hz, 1H), 7.94 (dt, J=8.4, 1.9 Hz, 2H), 7.72 (ddd, J=8.8, 4.2, 0.5 Hz, 1H), 7.50-7.43 (m, 3H), 4.76 (d, J=6.0 Hz, 2H), 1.69 (t, J=6.0 Hz, 1H); HRESIMS calcd for C12H11FNO m/z [M+H]+ 204.0819, found 204.0824.







Yield
46%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.C([O-])([O-])=O.[Na+].[Na+].Br[C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][N:20]=1>C1(C)C=CC=CC=1.CCO.C([O-])(O)=O.[Na+].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:25][C:22]1[CH:23]=[CH:24][C:19]([C:6]2[CH:7]=[CH:8][C:3]([CH2:2][OH:1])=[CH:4][CH:5]=2)=[N:20][CH:21]=1 |f:1.2.3,7.8,9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
501 mg
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
338 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Step Two
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.44 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)F
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
89 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at 89° C. for 200 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was degassed for 15 min (vacuum pump)
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
N2 was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the stirred mixture was again degassed for 15 min
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
N2 was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (5×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extracts were evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with CH2Cl2 and 0-25% Et2O/petroleum ether firstly gave foreruns
|
WASH
|
Type
|
WASH
|
|
Details
|
further elution with 33-50% Et2O/petroleum ether
|
Outcomes


Product
Details
Reaction Time |
200 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC(=NC1)C1=CC=C(C=C1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 307 mg | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
